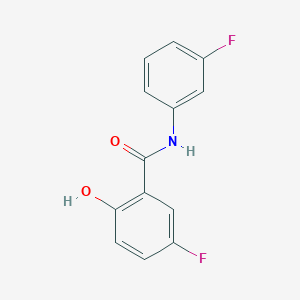
1-Chloro-1,1,3,3-tetrafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃ClF₄. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other fluorinated compounds. This compound is known for its stability and low reactivity, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3-tetrafluoropropane can be synthesized through the fluorination of 1,1,3,3-tetrachloropropane using hydrogen fluoride in the presence of a catalyst such as titanium tetrachloride. The reaction typically occurs at elevated temperatures and pressures to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where hydrogen fluoride is fed into a reactor containing 1,1,3,3-tetrachloropropane and a catalyst. The reaction mixture is then heated, and the product is collected through distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1,3,3-tetrafluoropropane primarily undergoes substitution reactions due to the presence of chlorine and fluorine atoms. It can also participate in addition reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a solvent like acetone or ethanol and moderate temperatures.
Addition Reactions: These reactions can occur with reagents like hydrogen or halogens under the influence of catalysts such as palladium or platinum.
Major Products Formed:
Substitution Reactions: The major products include 1-hydroxy-1,1,3,3-tetrafluoropropane and 1-amino-1,1,3,3-tetrafluoropropane.
Addition Reactions: The products can include 1,1,3,3-tetrafluoropropane and 1,1,3,3-tetrafluoropropene.
Scientific Research Applications
1-Chloro-1,1,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: Its derivatives are studied for their potential use in biological systems, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-chloro-1,1,3,3-tetrafluoropropane involves its interaction with nucleophiles and electrophiles. The chlorine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- 1,1,1,3-tetrafluoropropane
- 1-chloro-1,1,1,3-tetrafluoropropane
- 1,1,3,3-tetrafluoropropene
Comparison: 1-Chloro-1,1,3,3-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to its analogs. For instance, 1,1,1,3-tetrafluoropropane lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions. Similarly, 1,1,3,3-tetrafluoropropene has a double bond, which alters its reactivity and applications .
Properties
IUPAC Name |
1-chloro-1,1,3,3-tetrafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4/c4-3(7,8)1-2(5)6/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLQSLQFYZTNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614252 |
Source


|
| Record name | 1-Chloro-1,1,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-64-5 |
Source


|
| Record name | 1-Chloro-1,1,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
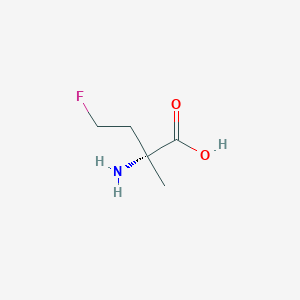
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
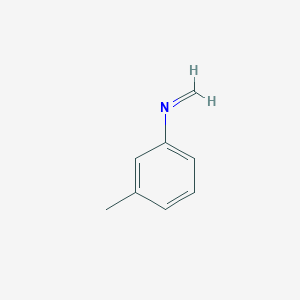
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
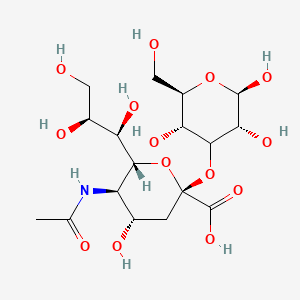
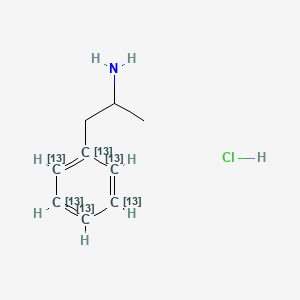

![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
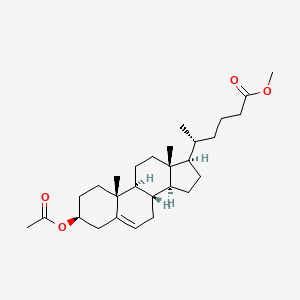

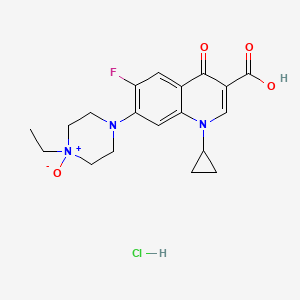
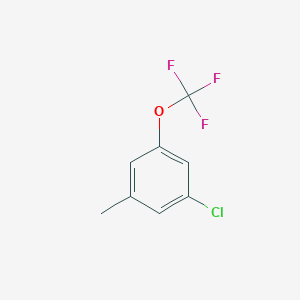
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
